molecular formula C22H15ClN2O3 B2451737 N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 946242-41-7

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2451737
CAS No.: 946242-41-7
M. Wt: 390.82
InChI Key: ZTLGYKKGOBMPET-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-14-7-6-8-15(13-14)24-21(27)19-20(26)17-11-4-5-12-18(17)25(22(19)28)16-9-2-1-3-10-16/h1-13,26H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLGYKKGOBMPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)C(=O)NC4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-chloroaniline with 4-hydroxyquinoline-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group results in an amine.

Scientific Research Applications

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenethyl)-4-nitrobenzamide
  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide

Uniqueness

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C17_{17}H14_{14}ClN1_{1}O3_{3}. The structure includes a chlorophenyl group, a hydroxy group, and a quinoline moiety, which are often associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related quinoline derivatives. For instance, a compound structurally similar to this compound demonstrated significant antiproliferative activity against various cancer cell lines. The most active derivative achieved an IC50_{50} value of 1.2 µM against MCF-7 breast cancer cells and 1.4 µM against Panc-1 pancreatic cancer cells, indicating strong efficacy in inhibiting cell growth .

The mechanism of action for these compounds typically involves the induction of apoptosis in cancer cells. Cell cycle analysis revealed that treatment with these compounds resulted in G2/M phase arrest. Furthermore, apoptosis was confirmed through assays measuring caspase activation (Caspase-3, -8, -9), as well as changes in BAX and Bcl-2 expression levels .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been explored. In one study, derivatives exhibited varying degrees of antibacterial activity against strains such as Bacillus cereus and Escherichia coli. For example, certain compounds showed minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against B. cereus, demonstrating moderate efficacy .

Comparative Antimicrobial Efficacy Table

Compound NameMIC (mg/mL)Target Organism
Compound A0.23Bacillus cereus
Compound B0.47Escherichia coli
Compound C0.11Trichophyton viride

Case Studies

  • Case Study on Anticancer Activity :
    • In vitro studies showed that the compound induced apoptosis in MCF-7 cells through intrinsic pathways involving mitochondrial dysfunction .
    • Further research indicated that structural modifications could enhance activity against specific cancer types.
  • Case Study on Antimicrobial Effects :
    • A series of quinoline derivatives were tested against multiple bacterial strains, revealing that modifications in substituents significantly impacted their antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide with high purity?

  • Methodological Answer : Synthesis typically involves condensation of 4-hydroxyquinolin-2-one derivatives with substituted anilines. For example, a general procedure (Method B) starts with quinolinone intermediates and aryl amines under reflux conditions in ethanol or acetonitrile . Optimization includes:

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
  • Yield Improvement : Adjust stoichiometry (1:1 molar ratio of quinolinone to aryl amine) and reaction time (12–24 hours).
  • Purity Validation : Confirm via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and NMR (e.g., δ 16.85 ppm for -OH in 1^1H NMR) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy :
  • 1^1H/13^{13}C NMR : Identify key signals (e.g., aromatic protons, carboxamide NH at δ ~12.27 ppm, hydroxyl groups at δ ~16.85 ppm) .
  • HR-MS : Validate molecular weight (e.g., calcd. 375.1139 for C22_{22}H15_{15}O3_3FN2_2) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III can visualize thermal ellipsoids and hydrogen bonding networks .

Q. What safety protocols are critical during handling and storage of this compound?

  • Methodological Answer :

  • Handling : Use fume hoods, PPE (gloves, lab coats), and avoid inhalation/contact. For spills, employ dry sand or alcohol-insoluble foam .
  • Storage : Keep in airtight containers under dry, ventilated conditions (20–25°C), away from light and moisture .
  • Emergency Response : For skin/eye exposure, rinse with water for ≥15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 3-chlorophenyl vs. 4-fluorophenyl) influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Comparative Synthesis : Prepare analogs (e.g., 4-fluorophenyl variant ) and assess bioactivity (e.g., IC50_{50} values in enzyme assays).
  • QSAR Modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate electronic (Cl vs. F electronegativity) and steric effects with activity. For example, chlorine’s bulkiness may enhance target binding vs. fluorine’s electron-withdrawing effects .

Q. What experimental strategies can resolve contradictions in biological activity data caused by polymorphism?

  • Methodological Answer :

  • Polymorph Screening : Use solvent recrystallization (e.g., ethanol/water mixtures) or thermal analysis (DSC/TGA) to isolate forms .
  • Bioactivity Reassessment : Test each polymorph in standardized assays (e.g., analgesic models ). For example, a study on N-(3-pyridylmethyl) analogs found polymorph-dependent variations in analgesic efficacy .

Q. How can researchers design in vitro and in vivo models to evaluate this compound’s mechanism of action as a potential analgesic?

  • Methodological Answer :

  • In Vitro :
  • Enzyme Inhibition Assays : Measure IC50_{50} against COX-1/COX-2 or calcium ATPase (e.g., NF1442 analogs showed IC50_{50} = 1.3 µM ).
  • Receptor Binding : Radioligand displacement assays for opioid or adrenergic receptors.
  • In Vivo :
  • Rodent Models : Tail-flick test (thermal nociception) or acetic acid writhing (inflammatory pain). Dose ranges: 10–100 mg/kg (oral/IP), with ulcerogenicity monitoring .

Q. What analytical approaches are recommended to assess environmental toxicity and degradation pathways of this compound?

  • Methodological Answer :

  • Aquatic Toxicity : Follow OECD Guidelines 201/202 (algae/daphnia acute toxicity testing) .
  • Degradation Studies :
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor via LC-MS for byproducts.
  • Biodegradation : Use activated sludge models (OECD 301F) to assess microbial breakdown .

Data Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Re-evaluate Parameters : Check force fields in docking simulations (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit).
  • Experimental Validation : Repeat assays under controlled conditions (e.g., pH 7.4 buffer, 37°C). Cross-validate with orthogonal methods (e.g., SPR for binding kinetics if IC50_{50} data conflict) .

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